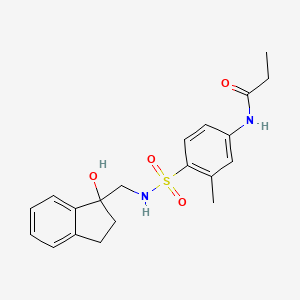

N-(4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[(1-hydroxy-2,3-dihydroinden-1-yl)methylsulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-3-19(23)22-16-8-9-18(14(2)12-16)27(25,26)21-13-20(24)11-10-15-6-4-5-7-17(15)20/h4-9,12,21,24H,3,10-11,13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRLCKBUBXDUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O3S |

| Molecular Weight | 345.44 g/mol |

| CAS Number | 1396875-81-2 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors involved in disease pathways. The compound's sulfonamide group is known for its ability to form hydrogen bonds, which may enhance its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.

- Receptor Modulation : By interacting with specific receptors, it may modulate signaling pathways that are crucial for cellular function and survival.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related benzamide derivatives have shown that they can inhibit cell growth by targeting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for DNA replication .

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. The presence of the indene moiety could contribute to antioxidant activities, which are vital in preventing neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

- Antitumor Efficacy : A study demonstrated that related sulfonamide compounds showed promising results in inhibiting tumor growth in xenograft models . The mechanism involved the downregulation of key oncogenes and upregulation of apoptosis markers.

- Neuroprotective Studies : Research on similar indene derivatives indicated their ability to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating conditions like Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Sulfamoylation of the phenyl ring using sulfanilamide derivatives under anhydrous conditions (e.g., dioxane as solvent, oxalyl chloride as coupling agent) .

- Step 2 : Introduction of the 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl group via nucleophilic substitution or reductive amination .

- Step 3 : Propionamide coupling using propionyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .

- Yield Optimization : Temperature control (e.g., 0–5°C during sulfamoylation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) are critical to achieving >70% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR : Confirm substituent positions (e.g., δ 3.81 ppm for methoxy groups in analogous sulfonamides; δ 55.9 ppm for methyl carbons) .

- FTIR : Identify key functional groups (e.g., sulfonamide S=O stretches at 1622 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular weight consistency (e.g., using C18 columns with acetonitrile/water gradients) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-depletion methods for kinase activity) .

- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains, referencing similar sulfonamide derivatives .

- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC50 calculations, comparing to control compounds like cisplatin .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Replication : Validate activity in ≥3 independent experiments with standardized protocols (e.g., fixed incubation times, cell passage numbers) .

- SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate pharmacophore contributions .

- Off-Target Profiling : Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify non-specific binding .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via LC-MS over 24–72 hours .

- Oxidative/Reductive Stability : Expose to H2O2 (0.3% v/v) or glutathione (5 mM) to simulate metabolic pathways .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess structural decomposition .

Q. How can researchers optimize solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Co-Solvent Systems : Test combinations of PEG-400 (10–20%), DMSO (<5%), or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyindane moiety, balancing lipophilicity and solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, validated by dynamic light scattering (DLS) .

Q. What advanced techniques are recommended for elucidating metabolite profiles?

- Methodological Answer :

- High-Resolution MS/MS : Use Q-TOF or Orbitrap systems to fragment metabolites in liver microsomes (e.g., human CYP450 isoforms) .

- Isotopic Labeling : Incorporate ¹³C/²H at the propionamide chain to track metabolic cleavage sites .

- In Silico Prediction : Apply software like MetaSite to prioritize likely Phase I/II metabolites for targeted analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.